![molecular formula C29H27ClN2O3S B11636916 N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-4-chloro-N-(2,3-dimethylphenyl)benzenesulfonamide](/img/structure/B11636916.png)
N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-4-chloro-N-(2,3-dimethylphenyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-4-chloro-N-(2,3-diméthylphényl)benzènesulfonamide est un composé organique complexe qui présente un groupement carbazole, un groupe hydroxypropyle et une structure de benzènesulfonamide.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-4-chloro-N-(2,3-diméthylphényl)benzènesulfonamide implique généralement plusieurs étapes :
Formation du dérivé de carbazole : La première étape consiste souvent à fonctionnaliser le carbazole pour y introduire le groupe hydroxypropyle. Cela peut être réalisé par réaction avec un époxyde approprié en milieu basique.
Formation de sulfonamide : La prochaine étape consiste à faire réagir le dérivé de carbazole avec du chlorure de 4-chloro-N-(2,3-diméthylphényl)benzènesulfonyle. Cette réaction est généralement effectuée en présence d’une base telle que la triéthylamine pour neutraliser l’acide chlorhydrique formé pendant la réaction.
Méthodes de production industrielle
La production industrielle de ce composé suivrait probablement des voies de synthèse similaires, mais à plus grande échelle. Cela impliquerait l’optimisation des conditions réactionnelles pour maximiser le rendement et la pureté, l’utilisation de réacteurs industriels et l’emploi de techniques de purification telles que la recristallisation ou la chromatographie.
Analyse Des Réactions Chimiques
Types de réactions
N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-4-chloro-N-(2,3-diméthylphényl)benzènesulfonamide peut subir diverses réactions chimiques, notamment :
Oxydation : Le groupe hydroxypropyle peut être oxydé pour former un groupe carbonyle.
Réduction : Le groupe nitro, s’il est présent, peut être réduit en amine.
Substitution : Le groupe chloro sur le cycle benzénique peut être substitué par d’autres nucléophiles.
Réactifs et conditions courants
Oxydation : Des réactifs tels que le permanganate de potassium ou le trioxyde de chrome peuvent être utilisés.
Réduction : Les agents réducteurs courants comprennent le dihydrogène avec un catalyseur au palladium ou le borohydrure de sodium.
Substitution : Les nucléophiles comme les amines ou les thiols peuvent être utilisés en milieu basique.
Produits majeurs
Les produits majeurs de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l’oxydation du groupe hydroxypropyle donnerait une cétone, tandis que la substitution du groupe chloro pourrait donner diverses benzènesulfonamides substituées.
Applications De Recherche Scientifique
Chimie
En chimie, ce composé peut être utilisé comme élément constitutif pour la synthèse de molécules plus complexes. Sa structure unique permet diverses fonctionnalisations, ce qui en fait un intermédiaire polyvalent.
Biologie et médecine
En chimie médicinale, N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-4-chloro-N-(2,3-diméthylphényl)benzènesulfonamide peut présenter une activité biologique, telle que des propriétés anti-inflammatoires ou anticancéreuses. La recherche sur ses interactions avec les cibles biologiques pourrait conduire au développement de nouveaux agents thérapeutiques.
Industrie
Dans l’industrie, ce composé pourrait être utilisé dans le développement de matériaux électroniques organiques, tels que les diodes électroluminescentes organiques (OLED) ou les photovoltaïques organiques (OPV).
Mécanisme D'action
Le mécanisme par lequel N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-4-chloro-N-(2,3-diméthylphényl)benzènesulfonamide exerce ses effets dépend de son application. En chimie médicinale, il peut interagir avec des enzymes ou des récepteurs spécifiques, modulant leur activité. Le groupement carbazole peut s’intercaler dans l’ADN, inhibant potentiellement la réplication de l’ADN dans les cellules cancéreuses. Dans l’électronique organique, la capacité du composé à transporter la charge est cruciale pour son fonctionnement dans des dispositifs tels que les OLED.
Comparaison Avec Des Composés Similaires
Composés similaires
- N-(3-(9H-carbazol-9-yl)propyl)-4-méthyl-N-(4-méthylphényl)benzènesulfonamide
- N-(3-(9H-carbazol-9-yl)propyl)-4-méthyl-N-(4H-2-furanylméthyl)benzènesulfonamide
Unicité
N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-4-chloro-N-(2,3-diméthylphényl)benzènesulfonamide est unique en raison de la présence du groupe hydroxypropyle, qui peut participer à des liaisons hydrogène, améliorant potentiellement sa solubilité et sa réactivité. Le groupe chloro fournit également un site pour une fonctionnalisation supplémentaire, ce qui en fait un composé polyvalent pour diverses applications.
Propriétés
Formule moléculaire |
C29H27ClN2O3S |
|---|---|
Poids moléculaire |
519.1 g/mol |
Nom IUPAC |
N-(3-carbazol-9-yl-2-hydroxypropyl)-4-chloro-N-(2,3-dimethylphenyl)benzenesulfonamide |
InChI |
InChI=1S/C29H27ClN2O3S/c1-20-8-7-13-27(21(20)2)32(36(34,35)24-16-14-22(30)15-17-24)19-23(33)18-31-28-11-5-3-9-25(28)26-10-4-6-12-29(26)31/h3-17,23,33H,18-19H2,1-2H3 |
Clé InChI |
IEHSAEJPJXVMEA-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=CC=C1)N(CC(CN2C3=CC=CC=C3C4=CC=CC=C42)O)S(=O)(=O)C5=CC=C(C=C5)Cl)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![methyl 2-{3-hydroxy-5-(4-methylphenyl)-4-[(3-methyl-4-propoxyphenyl)carbonyl]-2-oxo-2,5-dihydro-1H-pyrrol-1-yl}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11636838.png)
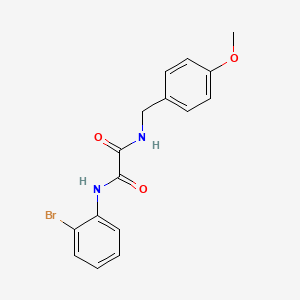
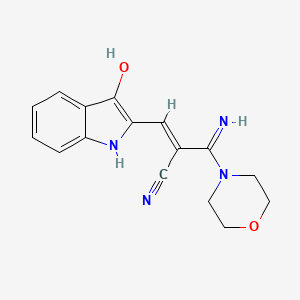
![4-[13-(4-methylpiperidin-1-yl)-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12,14,16-hexaen-8-yl]morpholine](/img/structure/B11636853.png)
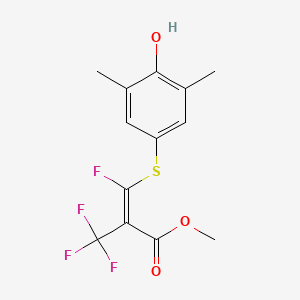
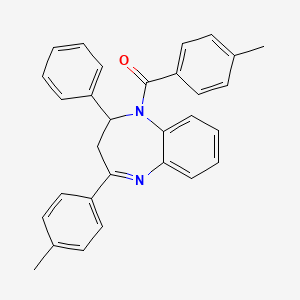
![2-hexyl-3-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B11636886.png)
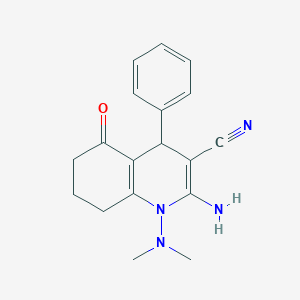
![2-Tert-butyl-2-methyl-5-[4-(prop-2-en-1-yloxy)benzylidene]-1,3-dioxane-4,6-dione](/img/structure/B11636892.png)

![1-{3-[(2,6,8-Trimethylquinolin-4-yl)amino]phenyl}ethanone](/img/structure/B11636899.png)


